molecular formula C8H4BrClN2O2 B13673153 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid

4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid

Cat. No.: B13673153
M. Wt: 275.48 g/mol
InChI Key: JIXYLDGFVYDUFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-5-chloro-1,2-phenylenediamine with a carboxylating agent under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a similar structure but without the bromine and chlorine substituents.

    4-Bromo-5-chlorobenzimidazole: A related compound lacking the carboxylic acid group.

    5-Chlorobenzimidazole-2-carboxylic Acid: A similar compound with only the chlorine substituent.

Uniqueness: 4-Bromo-5-chlorobenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

4-bromo-5-chloro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-5-3(10)1-2-4-6(5)12-7(11-4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

JIXYLDGFVYDUFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(=O)O)Br)Cl

Origin of Product

United States

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